Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate
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Overview
Description
Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyclopropylmethoxy group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate typically involves the esterification of 2-(cyclopropylmethoxy)-4-iodobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azides, nitriles, or other substituted benzoates.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate involves its interaction with specific molecular targets. The cyclopropylmethoxy group and iodine atom can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methoxy)-4-iodobenzoate
- Methyl 2-(cyclopropylmethoxy)-4-bromobenzoate
- Methyl 2-(cyclopropylmethoxy)-4-chlorobenzoate
Uniqueness
Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. The iodine atom also contributes to its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 2-(cyclopropylmethoxy)-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPHMPJAJIRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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